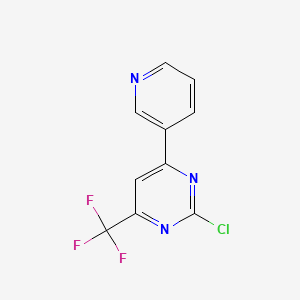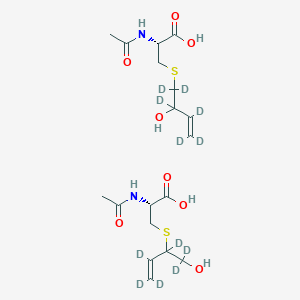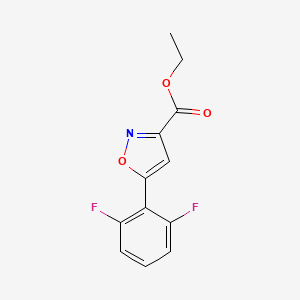
Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2,4-dioxo-4-(2,6-difluorophenyl)butanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(2,6-Difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of two fluorine atoms on the phenyl ring. This difluorination enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds. The specific positioning of the fluorine atoms also influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H9F2NO3 |
|---|---|
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
ethyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XBGASFPPBXASEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


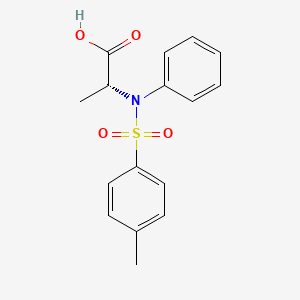
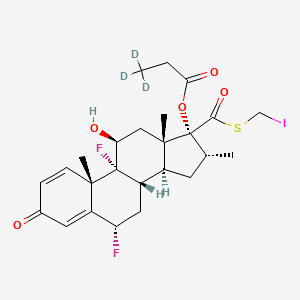

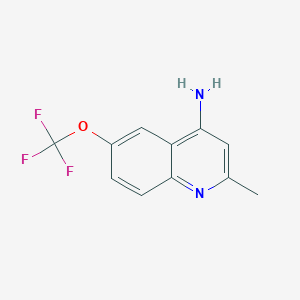

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

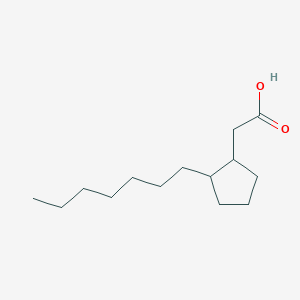
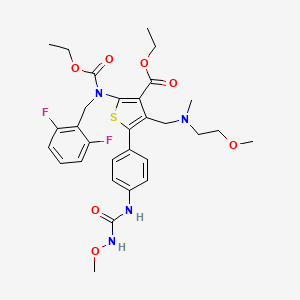
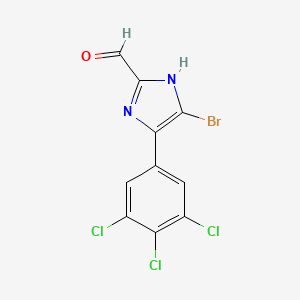
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
